molecular formula C20H16N6O3 B12170853 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B12170853
M. Wt: 388.4 g/mol
InChI Key: WBRYIOQHSNJELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring an isoindoloquinazoline core fused with a triazole moiety via a propanamide linker.

Properties

Molecular Formula

C20H16N6O3

Molecular Weight

388.4 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C20H16N6O3/c27-16(23-20-21-11-22-24-20)9-10-25-17-12-5-1-2-6-13(12)19(29)26(17)15-8-4-3-7-14(15)18(25)28/h1-8,11,17H,9-10H2,(H2,21,22,23,24,27)

InChI Key

WBRYIOQHSNJELY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=NC=NN5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the isoindoloquinazoline core, followed by the introduction of the triazole moiety through cyclization reactions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of quinazoline and isoindole compounds can inhibit the proliferation of cancer cells such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) using the MTT assay method. The presence of electronegative groups often enhances cytotoxicity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that isoindole derivatives possess activity against a range of bacterial strains and fungi. The mechanism may involve interference with cell wall synthesis or function .

Enzyme Inhibition

Recent studies have focused on the inhibition of specific enzymes relevant to metabolic disorders. For example:

  • α-glucosidase Inhibition : Compounds related to this structure have shown promising results in inhibiting α-glucosidase activity, which is crucial for managing diabetes by delaying carbohydrate absorption .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various derivatives of isoindole and quinazoline compounds against multiple cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound against various targets such as COVID-19 main protease. The results suggested that structural modifications could lead to improved binding energies compared to standard drugs .

Mechanism of Action

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Functional Groups Solubility (Predicted) Biological Activity (Reported)
3-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide (Target) ~373.34 g/mol† Isoindoloquinazoline, Triazole, Amide Moderate (DMSO)‡ Hypothesized: Kinase inhibition
3-(9,10-Dimethoxy-5,11-dioxoisoindolo[2,1-a]quinazolin-6-yl)-N-(1H-indol-4-yl)propanamide 498.48 g/mol Isoindoloquinazoline, Indole, Methoxy Low (Aqueous buffers) Anticancer (IC₅₀: 2.5 µM vs. HeLa cells)
3-(5,11-Dioxoisoindolo[2,1-a]quinazolin-6-yl)propanoic acid 322.31 g/mol Isoindoloquinazoline, Carboxylic Acid High (PBS) Anti-inflammatory (COX-2 inhibition)

†Calculated based on molecular formula (C₂₀H₁₅N₅O₄).
‡Inferred from structural analogs.

Key Findings :

Structural Modifications and Bioactivity: The target compound’s triazole group contrasts with the indole moiety in its analog. Indole derivatives exhibit stronger π-π interactions with hydrophobic enzyme pockets, whereas triazoles may enhance solubility and metabolic stability.

Synthetic Pathways: The synthesis of isoindoloquinazoline derivatives often involves cyclocondensation reactions, as seen in ’s protocol for pyran derivatives. For the target compound, a similar approach using malononitrile or cyanoacetate intermediates is plausible.

Crystallographic Analysis :

  • SHELX software () is widely used for resolving complex heterocyclic structures like isoindoloquinazoline. The target compound’s planar core likely facilitates high-resolution X-ray crystallography, aiding in structure-activity relationship (SAR) studies.

Biological Activity

The compound 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a complex organic molecule that belongs to the class of isoindole and quinazoline derivatives. These classes of compounds are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C20H19N5O3\text{C}_{20}\text{H}_{19}\text{N}_{5}\text{O}_{3}

This compound features multiple functional groups that may contribute to its pharmacological properties. The presence of a triazole moiety is significant as it is often associated with enhanced biological activity.

Biological Activity Overview

Research indicates that compounds similar to 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide exhibit various biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of quinazoline compounds can exhibit potent cytotoxic effects against various cancer cell lines. For instance, hydroxamic acids incorporating quinazolinones have demonstrated IC50 values significantly lower than standard treatments like SAHA (suberoylanilide hydroxamic acid), indicating strong anticancer potential .
    • A study highlighted that compounds with similar structural features showed enhanced inhibition of histone deacetylases (HDACs), which are critical in cancer progression .
  • Antimicrobial Properties :
    • Compounds with quinazoline structures have been reported to possess moderate to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of triazole moieties has been linked to improved efficacy against microbial strains .
    • The compound's structural complexity may enhance its interaction with microbial targets, leading to increased potency.
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes such as HDACs and other targets is noteworthy. This inhibition can lead to altered cellular processes such as apoptosis in cancer cells or disruption of microbial growth .

Case Studies and Research Findings

Several studies have focused on the biological activities of isoindole and quinazoline derivatives:

Study Findings
Study 1 Investigated the cytotoxicity of quinazoline derivatives against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cell lines. Results indicated IC50 values significantly lower than SAHA .
Study 2 Evaluated the antimicrobial effects of various quinazoline derivatives against bacterial strains. Compounds exhibited inhibition zones comparable to standard antibiotics .
Study 3 Focused on enzyme inhibition capabilities of similar compounds, revealing strong binding affinities at active sites of HDACs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.